![molecular formula C13H6Cl3F3N2O3 B1398570 2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone CAS No. 1160995-30-1](/img/structure/B1398570.png)
2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone
描述
2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone (TNTPE) is an important organic compound that has many scientific applications. It is a chemical intermediate used in the synthesis of various compounds. TNTPE has been studied for its ability to catalyze different reactions, as well as its potential to act as a ligand in coordination chemistry and its ability to form complexes with metals. TNTPE has also been studied for its potential to react with other compounds and its ability to act as a catalyst in certain reactions.
科学研究应用
2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone has been studied for its potential to act as a ligand in coordination chemistry, as well as its ability to form complexes with metals. It has also been studied for its potential to react with other compounds, such as amines, and its ability to act as a catalyst in certain reactions. This compound has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. This compound has also been used in the synthesis of polymers, such as polyurethanes, and has been used as a precursor for other compounds.
作用机制
2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone acts as a ligand in coordination chemistry, forming complexes with metals. The formation of the complex is believed to involve a nucleophilic substitution reaction, where the this compound molecule acts as a nucleophile and attacks the metal center. This reaction is believed to be catalyzed by the base and the catalyst used in the synthesis of this compound. The formation of the complex is believed to involve the formation of a covalent bond between the this compound molecule and the metal center.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as a ligand in coordination chemistry, as well as its ability to form complexes with metals. It has also been studied for its potential to react with other compounds, such as amines, and its ability to act as a catalyst in certain reactions. This compound has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. This compound has also been used in the synthesis of polymers, such as polyurethanes, and has been used as a precursor for other compounds.
实验室实验的优点和局限性
2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone has several advantages for use in lab experiments, such as its low cost and availability, its ability to form complexes with metals, and its potential to act as a catalyst in certain reactions. However, this compound also has some limitations, such as its potential to react with other compounds, and its potential to form unstable complexes with metals.
未来方向
Future research on 2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone could focus on its potential to act as a ligand in coordination chemistry, as well as its ability to form complexes with metals. Additionally, research could focus on its potential to react with other compounds, such as amines, and its ability to act as a catalyst in certain reactions. Furthermore, research could focus on its potential to act as a precursor for other compounds, such as pharmaceuticals, agrochemicals, and dyes. Finally, research could focus on its potential to be used in the synthesis of polymers, such as polyurethanes.
属性
IUPAC Name |
2,2,2-trichloro-1-[1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F3N2O3/c14-12(15,16)11(22)9-2-1-5-20(9)8-4-3-7(13(17,18)19)6-10(8)21(23)24/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNUNEVAPSBTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)C(Cl)(Cl)Cl)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




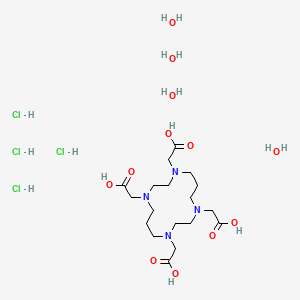



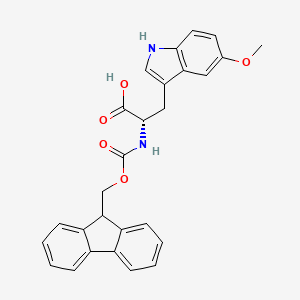

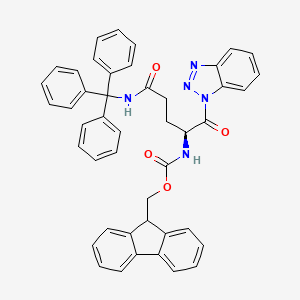

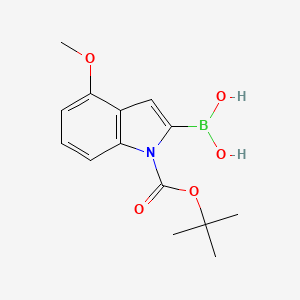
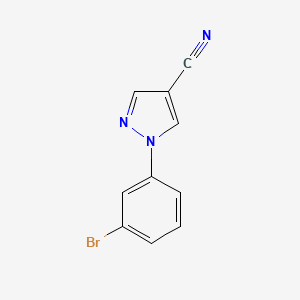
![2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1398503.png)

![N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine](/img/structure/B1398510.png)